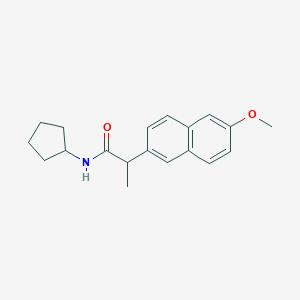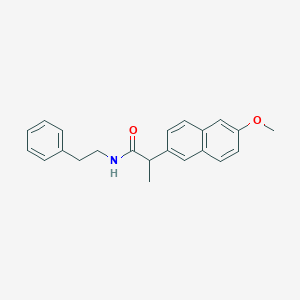![molecular formula C13H12BrNO4S2 B270440 Ethyl 3-{[(5-bromo-2-thienyl)sulfonyl]amino}benzoate](/img/structure/B270440.png)
Ethyl 3-{[(5-bromo-2-thienyl)sulfonyl]amino}benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-{[(5-bromo-2-thienyl)sulfonyl]amino}benzoate, also known as BTP2, is a chemical compound that has been extensively studied in scientific research. It is a potent inhibitor of the transient receptor potential (TRP) channels, which are involved in various physiological processes such as pain sensation, temperature regulation, and ion homeostasis.
作用机制
Ethyl 3-{[(5-bromo-2-thienyl)sulfonyl]amino}benzoate inhibits TRP channels by binding to a conserved site in the channel pore, which prevents the influx of calcium ions and other cations. This leads to the inhibition of channel activity and the modulation of downstream signaling pathways. This compound has been shown to block TRPV1 activation by capsaicin, TRPV2 activation by heat, and TRPV4 activation by osmotic stress. It also inhibits TRPM8 activation by menthol and TRPA1 activation by cinnamaldehyde.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including the inhibition of calcium influx, the modulation of ion homeostasis, and the regulation of cell signaling pathways. It has been shown to reduce pain sensation in animal models of neuropathic pain, inflammatory pain, and cancer pain. This compound has also been shown to modulate the immune response and reduce inflammation in animal models of arthritis and colitis.
实验室实验的优点和局限性
Ethyl 3-{[(5-bromo-2-thienyl)sulfonyl]amino}benzoate has several advantages for lab experiments, including its potency, selectivity, and reversible inhibition of TRP channels. It can be used to study the role of TRP channels in various physiological and pathological conditions, and to identify potential therapeutic targets for pain and inflammation. However, this compound also has some limitations, including its potential off-target effects, the need for appropriate controls, and the potential for toxicity at high concentrations.
未来方向
There are several future directions for the study of Ethyl 3-{[(5-bromo-2-thienyl)sulfonyl]amino}benzoate and TRP channels. One direction is to investigate the role of TRP channels in cancer progression and metastasis, and to identify potential therapeutic targets for cancer treatment. Another direction is to study the role of TRP channels in neurodegenerative diseases such as Alzheimer's and Parkinson's, and to develop new treatments based on TRP channel modulation. Finally, the development of more potent and selective TRP channel inhibitors, as well as the identification of new TRP channel targets, will continue to be an important area of research in the future.
合成方法
The synthesis of Ethyl 3-{[(5-bromo-2-thienyl)sulfonyl]amino}benzoate involves several steps, starting from the reaction of 5-bromo-2-thiophenecarboxylic acid with thionyl chloride to form 5-bromo-2-thienyl chloride. This intermediate is then reacted with N-(ethyl-3-aminopropyl)sulfonamide to form this compound. The final product is obtained after purification by column chromatography.
科学研究应用
Ethyl 3-{[(5-bromo-2-thienyl)sulfonyl]amino}benzoate has been widely used in scientific research to investigate the role of TRP channels in various physiological and pathological conditions. It has been shown to inhibit TRPV1, TRPV2, TRPV3, TRPV4, TRPM8, and TRPA1 channels, which are involved in pain sensation, thermoregulation, and other physiological processes. This compound has been used to study the mechanisms of TRP channel activation and desensitization, as well as their contribution to nociception, inflammation, and cancer.
属性
分子式 |
C13H12BrNO4S2 |
|---|---|
分子量 |
390.3 g/mol |
IUPAC 名称 |
ethyl 3-[(5-bromothiophen-2-yl)sulfonylamino]benzoate |
InChI |
InChI=1S/C13H12BrNO4S2/c1-2-19-13(16)9-4-3-5-10(8-9)15-21(17,18)12-7-6-11(14)20-12/h3-8,15H,2H2,1H3 |
InChI 键 |
MXQAVCCFPCGVFJ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(S2)Br |
规范 SMILES |
CCOC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(S2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B270358.png)


![Ethyl 3-{[(3-bromophenyl)sulfonyl]amino}benzoate](/img/structure/B270370.png)






![8-Bromo-3,6-dichloroimidazo[1,2-a]pyrazine](/img/structure/B270408.png)


